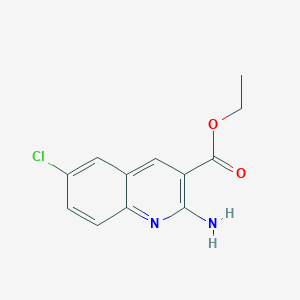
Ethyl 2-amino-6-chloroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-6-chloroquinoline-3-carboxylate is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound is characterized by the presence of an amino group at the 2-position, a chloro group at the 6-position, and an ethyl ester group at the 3-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-6-chloroquinoline-3-carboxylate typically involves the Friedlander condensation reaction. This method involves the reaction of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality. For example, the base-catalyzed Friedlander condensation of o-aminobenzophenones with diethylmalonate can yield ethyl 2-oxoquinoline-3-carboxylates, which can then be chlorinated to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Friedlander condensation remains a common approach due to its efficiency and relatively mild reaction conditions. The use of environmentally friendly catalysts and solvents is also being explored to improve the sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-chloroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-6-chloroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Biology: The compound has been studied for its potential antibacterial and antimalarial activities.
Medicine: Quinoline derivatives, including this compound, are explored for their potential use in treating infectious diseases and cancer.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-chloroquinoline-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core. The presence of the amino and chloro groups may enhance its binding affinity to specific targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-6-chloroquinoline-2-carboxylate
- 2-Chloroquinoline-3-carbaldehyde
- Quinoline-3-carboxylates
Uniqueness
Ethyl 2-amino-6-chloroquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring. The presence of the amino group at the 2-position and the chloro group at the 6-position distinguishes it from other quinoline derivatives.
Properties
Molecular Formula |
C12H11ClN2O2 |
|---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
ethyl 2-amino-6-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-6-7-5-8(13)3-4-10(7)15-11(9)14/h3-6H,2H2,1H3,(H2,14,15) |
InChI Key |
RKHPYPRMWIASSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















